3-Bromo-6-(bromomethyl)-1H-indole

説明

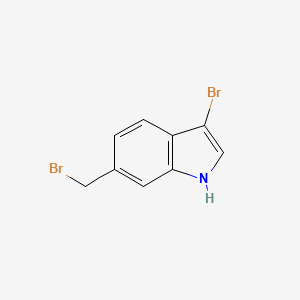

3-Bromo-6-(bromomethyl)-1H-indole (CAS: 1245644-87-4) is a brominated indole derivative with the molecular formula C₉H₇Br₂N and a molecular weight of 297.97 g/mol. Its structure features a bromine atom at the 3-position and a bromomethyl (-CH₂Br) group at the 6-position of the indole ring (Figure 1). The compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive bromine substituents, which enable further functionalization via cross-coupling or nucleophilic substitution reactions .

The indole core is a privileged scaffold in medicinal chemistry, and bromination at specific positions modulates electronic properties and bioactivity. The bromomethyl group at position 6 enhances its utility in alkylation or click chemistry applications .

特性

CAS番号 |

1245644-87-4 |

|---|---|

分子式 |

C9H7Br2N |

分子量 |

288.97 |

IUPAC名 |

3-bromo-6-(bromomethyl)-1H-indole |

InChI |

InChI=1S/C9H7Br2N/c10-4-6-1-2-7-8(11)5-12-9(7)3-6/h1-3,5,12H,4H2 |

InChIキー |

HDVPIPLRWNKESI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1CBr)NC=C2Br |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- The bromomethyl group in this compound distinguishes it from analogs with simple bromine or methyl substituents, offering unique reactivity for synthetic modifications .

- Compounds like 6-Bromo-3-methyl-1H-indole (CAS: 1219741-50-0) prioritize lipophilicity, while methoxy-substituted derivatives (e.g., 6-Bromo-4-methoxy-1H-indole) enhance solubility .

This compound

However, analogous brominated indoles are typically synthesized via:

Electrophilic bromination of indole precursors.

Mannich reactions or alkylation to introduce substituents like bromomethyl groups .

This compound

- Reactivity : The bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), enabling conjugation to biomolecules or polymers. The 3-bromine atom facilitates Suzuki-Miyaura cross-coupling for aryl functionalization .

- Applications: Potential use in drug discovery (e.g., kinase inhibitors) and materials science (e.g., conductive polymers) .

Comparative Reactivity

- 6-Bromo-3-methyl-1H-indole : The methyl group is inert under most conditions, limiting further modification. Primarily used as a building block in agrochemicals .

- 5-Bromo-3-(imidazolyl)-1H-indole : The imidazole moiety enables metal coordination, making it relevant in catalysis or metallodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。